Tanghinin

Natural product chemistry Forensic toxicology Analytical chemistry

Forensic and oncology researchers require a certified reference standard of Tanghinin to ensure assay specificity when quantifying this cardenolide in complex biological matrices. Generic cardiac glycosides compromise LC-MS/MS method validation due to cross-reactivity. Our Tanghinin standard enables: • Definitive identification via its unique MRM transition (m/z 591.3 → 591.3). • Accurate quantitation in serum, supporting legally defensible toxicology results. • Batch-to-batch consistency guaranteed for longitudinal studies.

Molecular Formula C32H46O10
Molecular Weight 590.7 g/mol
CAS No. 25390-16-3
Cat. No. B1259762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanghinin
CAS25390-16-3
Synonymstanghinin
Molecular FormulaC32H46O10
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O
InChIInChI=1S/C32H46O10/c1-16-25(35)26(37-5)27(40-17(2)33)28(39-16)41-20-6-9-29(3)19(13-20)14-23-32(42-23)22(29)8-10-30(4)21(7-11-31(30,32)36)18-12-24(34)38-15-18/h12,16,19-23,25-28,35-36H,6-11,13-15H2,1-5H3/t16-,19-,20-,21+,22+,23-,25-,26+,27-,28-,29-,30+,31+,32+/m0/s1
InChIKeyBTRWTSHCXGFFFL-NNYOWCKQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanghinin (CAS 25390-16-3) Technical Procurement: Core Identity, Cardenolide Classification, and Analytical Benchmarking


Tanghinin (CAS 25390-16-3) is a naturally occurring cardenolide glycoside, chemically defined as tanghinigenin attached via a glycosidic linkage at position 3 to a 2-O-acetyl-6-deoxy-3-O-methyl-α-L-glucopyranosyl residue [1]. It is a principal bioactive and toxic constituent isolated from the seeds of Cerbera manghas L. (sea mango) and the related species Tanghinia venenifera [2]. As a member of the cardiac glycoside class, its core steroidal nucleus with a characteristic unsaturated lactone ring at C-17 underpins its mechanism of action as a potent inhibitor of the Na⁺/K⁺-ATPase pump, a feature it shares with other cardenolides like cerberin and neriifolin [2][3].

Tanghinin (CAS 25390-16-3) Procurement Risk Analysis: Why Cerbera manghas Cardenolides Are Not Interchangeable


Substituting tanghinin with a generic cardenolide from the same plant source (e.g., cerberin, neriifolin, deacetyltanghinin) or with a different cardiac glycoside (e.g., digitoxin) introduces significant scientific and procurement risk due to quantifiable differences in molecular structure and biological activity. While they share a common mechanism of action, the presence or absence of specific functional groups—such as the 7,8-epoxy moiety in tanghinin versus the C-7 double bond in cerberin [1]—directly influences their potency and cytotoxic selectivity profiles [2]. Furthermore, as demonstrated by the wide disparity in potencies among clinically used cardiac glycosides (e.g., digitoxin requiring 1.12 mg/kg for a 20% rate reduction in guinea pigs versus 0.07 mg/kg for ouabain) [3], small structural variations within this class can lead to large differences in pharmacological outcomes. Therefore, precise identification and procurement based on defined chemical identity are critical to ensure experimental reproducibility and regulatory compliance in forensic toxicology and pharmacology [4].

Tanghinin (CAS 25390-16-3) Technical Differentiation Guide: Quantitative Evidence Against Key Comparators


Seed Concentration Quantitative Profile: Tanghinin vs. Deacetyltanghinin, Neriifolin, and Cerberin in Cerbera manghas

In dried ripe seeds of Cerbera manghas, tanghinin is present at a concentration of 621.4 µg/g, making it the third most abundant glycosidic steroid after deacetyltanghinin (1209.1 µg/g) and neriifolin (804.2 µg/g), and more abundant than cerberin (285.9 µg/g) [1]. In contrast, in fresh unripe seeds, the relative abundance order shifts, with tanghinin concentration measured at 3.5 µg/g [1]. This demonstrates that the quantitative distribution of cardenolides is both seed maturity-dependent and structurally specific.

Natural product chemistry Forensic toxicology Analytical chemistry Quantitative phytochemistry

Cytotoxic Activity Spectrum: Tanghinin vs. Cerberin and Deacetyltanghinin Against Human Cancer Cell Lines

Tanghinin, deacetyltanghinin, and cerberin were all isolated from Cerbera manghas seeds and evaluated for cytotoxic activity. Tanghinin and deacetyltanghinin both exhibited cytotoxic activities against oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) cell lines [1][2]. The key structural distinction is that tanghinin possesses a 7,8-epoxy group, whereas cerberin and 7,8-dehydrocerberin have a C-7 double bond, a feature that can be crucial for structure-activity relationship (SAR) studies [1].

Cancer pharmacology Cytotoxicity screening Natural product drug discovery Cardenolide pharmacology

Inotropic Potency in Guinea Pig Papillary Muscle: Tanghinin vs. Acetyl-Tanghinin

In an isolated guinea pig papillary muscle preparation, both tanghinin and its acetylated derivative, acetyl-tanghinin, demonstrated cardiotonic effects. At an extracellular CaCl₂ concentration of 1.2 mM, a concentration of 2.8 x 10⁻⁶ M of tanghinin was required to elicit a response, which was the same concentration required for acetyl-tanghinin [1]. This indicates that the acetylation status does not significantly alter its potency in this specific in vitro cardiac model.

Cardiac pharmacology Inotropy Electrophysiology Toxicology

Analytical Detection and Differentiation: Tanghinin in Human Serum vs. Cerberin and Neriifolin by LC-MS/MS

A validated LC-MS/MS method has been developed for the simultaneous detection and quantification of tanghinin, cerberin, and neriifolin in human blood serum for application in poisoning cases involving Cerbera species [1]. The method utilizes distinct MRM (multiple reaction monitoring) transitions for each analyte: cerberin (m/z 577.3 → 577.3), neriifolin (m/z 535.3 → 535.3), and tanghinin (m/z 591.3 → 591.3), with different retention times that enable unambiguous identification [1]. This differentiation is critical because while all three are cardiotoxic, they co-occur in the plant source.

Forensic toxicology Clinical chemistry Mass spectrometry Method validation

Tanghinin (CAS 25390-16-3) High-Value Procurement Scenarios: Defined Applications Based on Quantitative Evidence


Forensic Toxicology Reference Standard for Cerbera Poisoning Diagnosis

Procuring a high-purity tanghinin reference standard is essential for forensic and clinical laboratories developing or validating quantitative LC-MS/MS methods to confirm Cerbera manghas or Cerbera odollam poisoning in human serum. As demonstrated by a recently validated method, tanghinin can be specifically identified and differentiated from co-occurring cardenolides like cerberin and neriifolin using its unique MRM transition (m/z 591.3 → 591.3) [1]. Utilizing tanghinin as a calibrator enables accurate quantification in biological samples, directly impacting diagnostic and legal outcomes [1].

Phytochemical Reference for Natural Product Authentication and Quantification

Tanghinin serves as a critical analytical marker for the authentication and quality control of botanical raw materials derived from Cerbera manghas seeds. UHPLC-PDA-MS analysis has established its baseline concentration in dried ripe seeds at 621.4 µg/g, distinct from its more abundant analog deacetyltanghinin (1209.1 µg/g) [2]. Procuring an authenticated tanghinin standard allows for precise quantitative analysis of plant extracts or dietary supplements, ensuring batch-to-batch consistency and verifying the presence of this specific, potent cardenolide [2].

Cancer Pharmacology Research Targeting Cardenolide Structure-Activity Relationships (SAR)

For oncology research groups investigating the anticancer properties of cardenolides, tanghinin is a uniquely valuable tool. Its defined activity against human oral epidermoid carcinoma (KB), breast cancer (BC), and small cell lung cancer (NCI-H187) cell lines, combined with its distinct 7,8-epoxy functional group, differentiates it from its analog cerberin which features a C-7 double bond [3][4]. Procuring tanghinin enables specific SAR studies focused on the role of the 7,8-epoxy moiety in modulating cytotoxic selectivity and potency, a key step in the rational design of more effective and less cardiotoxic anticancer agents [3][4].

Cardiac Pharmacology Studies: Comparative Inotropy and Na⁺/K⁺-ATPase Inhibition

Researchers investigating the mechanism of action of cardiac glycosides should procure tanghinin for its defined inotropic potency in isolated cardiac muscle models. Specifically, it has been shown to elicit effects at a concentration of 2.8 x 10⁻⁶ M in guinea pig papillary muscle, a potency equivalent to its acetylated derivative, acetyl-tanghinin [5]. This quantitative data point makes tanghinin a reliable probe for studying structure-activity relationships governing Na⁺/K⁺-ATPase inhibition and consequent inotropy, allowing for direct, data-driven comparisons with other cardiac glycosides [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanghinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.